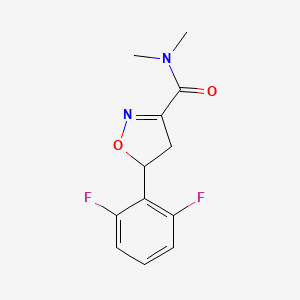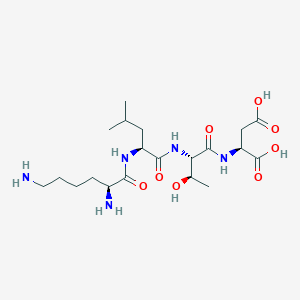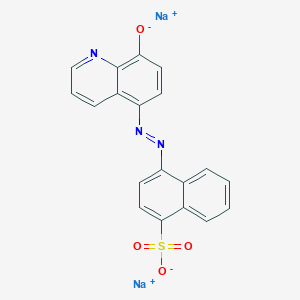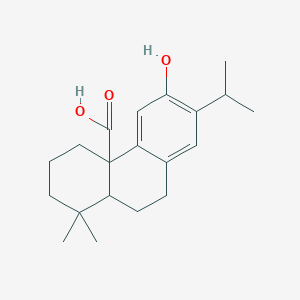![molecular formula C16H10ClNO2 B12517644 2-(Benzo[d][1,3]dioxol-5-yl)-6-chloroquinoline](/img/structure/B12517644.png)
2-(Benzo[d][1,3]dioxol-5-yl)-6-chloroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzo[d][1,3]dioxol-5-yl)-6-chloroquinoline is a chemical compound that features a quinoline core substituted with a benzo[d][1,3]dioxole group and a chlorine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d][1,3]dioxol-5-yl)-6-chloroquinoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloroquinoline and benzo[d][1,3]dioxole.
Coupling Reaction: A palladium-catalyzed cross-coupling reaction is often employed to couple the benzo[d][1,3]dioxole moiety with the 2-chloroquinoline. This reaction is typically carried out in the presence of a base such as cesium carbonate and a ligand such as 2,2’-bis(diphenylphosphino)-1,1’-binaphthyl (BINAP).
Reaction Conditions: The reaction is conducted under an inert atmosphere, usually argon, at elevated temperatures (around 100-120°C) for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2-(Benzo[d][1,3]dioxol-5-yl)-6-chloroquinoline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the quinoline ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the quinoline ring.
Coupling Reactions: Further coupling reactions can introduce additional functional groups to the molecule.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and bases such as sodium hydride.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted quinoline derivatives can be obtained.
Oxidation Products: Oxidation can lead to the formation of quinoline N-oxides.
Reduction Products: Reduction can yield dihydroquinoline derivatives.
科学的研究の応用
2-(Benzo[d][1,3]dioxol-5-yl)-6-chloroquinoline has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is studied for its antimicrobial and antiviral properties.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
作用機序
The mechanism of action of 2-(Benzo[d][1,3]dioxol-5-yl)-6-chloroquinoline involves its interaction with biological targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, leading to the inhibition of cell proliferation. Additionally, it may inhibit specific enzymes involved in cellular processes, contributing to its anticancer and antimicrobial effects.
類似化合物との比較
Similar Compounds
2-(Benzo[d][1,3]dioxol-5-yl)-quinoline: Lacks the chlorine atom but shares the benzo[d][1,3]dioxole and quinoline core.
6-Chloroquinoline: Lacks the benzo[d][1,3]dioxole group but contains the quinoline core with a chlorine atom.
2-(Benzo[d][1,3]dioxol-5-yl)-6-methoxyquinoline: Contains a methoxy group instead of a chlorine atom.
Uniqueness
2-(Benzo[d][1,3]dioxol-5-yl)-6-chloroquinoline is unique due to the presence of both the benzo[d][1,3]dioxole group and the chlorine atom on the quinoline core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C16H10ClNO2 |
|---|---|
分子量 |
283.71 g/mol |
IUPAC名 |
2-(1,3-benzodioxol-5-yl)-6-chloroquinoline |
InChI |
InChI=1S/C16H10ClNO2/c17-12-3-5-14-10(7-12)1-4-13(18-14)11-2-6-15-16(8-11)20-9-19-15/h1-8H,9H2 |
InChIキー |
CIMCVZMGHZXFIF-UHFFFAOYSA-N |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC4=C(C=C3)C=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Chloro-4-[(4-chlorobutyl)peroxy]butane](/img/structure/B12517576.png)
![5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]octadecane](/img/structure/B12517582.png)


![(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(2-fluoro-5-methylphenyl)propanoic acid](/img/structure/B12517598.png)





![[1-(3,4-difluorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B12517615.png)
![2,3-Di(1H-pyrrol-2-yl)naphtho[2,3-f]quinoxaline-7,12-dione](/img/structure/B12517629.png)

![N-[(2S)-2-acetamido-3-amino-3-oxopropyl]-2-aminobenzamide](/img/structure/B12517643.png)
